

# Sorafenib-d4: A Technical Guide to its Chemical Properties and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sorafenib-d4

Cat. No.: B12424595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Sorafenib-d4**, a deuterated analog of the multi-kinase inhibitor Sorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Core Chemical Properties

**Sorafenib-d4** is a stable, isotopically labeled form of Sorafenib, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This labeling is a valuable tool in pharmacokinetic and metabolic studies. The fundamental chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-d4)-N-methylpicolinamide	[1]
CAS Number	1207560-07-3	[1]
Molecular Formula	C <sub>21</sub> H <sub>12</sub> D <sub>4</sub> ClF <sub>3</sub> N <sub>4</sub> O <sub>3</sub>	[1][2]
Molecular Weight	468.85 g/mol	[1][2]
IUPAC Name	4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide	[2]
Synonyms	Sorafenib (D4), Bay 43-9006 (D4)	
Storage Temperature	-20°C	
Purity	>95% (HPLC)	

## Synthesis of Sorafenib-d4: An Experimental Protocol

The synthesis of **Sorafenib-d4** follows a multi-step pathway, analogous to the synthesis of Sorafenib, with the key difference being the introduction of a deuterated starting material. The following protocol is a composite of established synthetic routes for Sorafenib and its derivatives.

### Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

The synthesis initiates with the conversion of picolinic acid to its acid chloride, which is then amidated.

- Reaction: Picolinic acid is reacted with thionyl chloride ( $\text{SOCl}_2$ ) to form 4-chloropicolinoyl chloride. This intermediate is subsequently reacted with methylamine to yield 4-chloro-N-methylpicolinamide.
- Reagents and Conditions:
  - Picolinic acid
  - Thionyl chloride ( $\text{SOCl}_2$ )
  - Methylamine (40% aqueous solution)
  - Tetrahydrofuran (THF)
  - Reaction is typically carried out at room temperature for 3 hours.

#### Step 2: Etherification with 4-Aminophenol-d4

The chlorinated picolinamide is then coupled with deuterated 4-aminophenol.

- Reaction: 4-Chloro-N-methylpicolinamide is reacted with 4-aminophenol-d4 in the presence of a strong base to form 4-(4-aminophenoxy-d4)-N-methylpicolinamide.
- Reagents and Conditions:
  - 4-Chloro-N-methylpicolinamide
  - 4-Aminophenol-d4
  - Potassium tert-butoxide (t-BuOK)
  - Dimethylformamide (DMF)
  - The reaction is heated to 100°C.

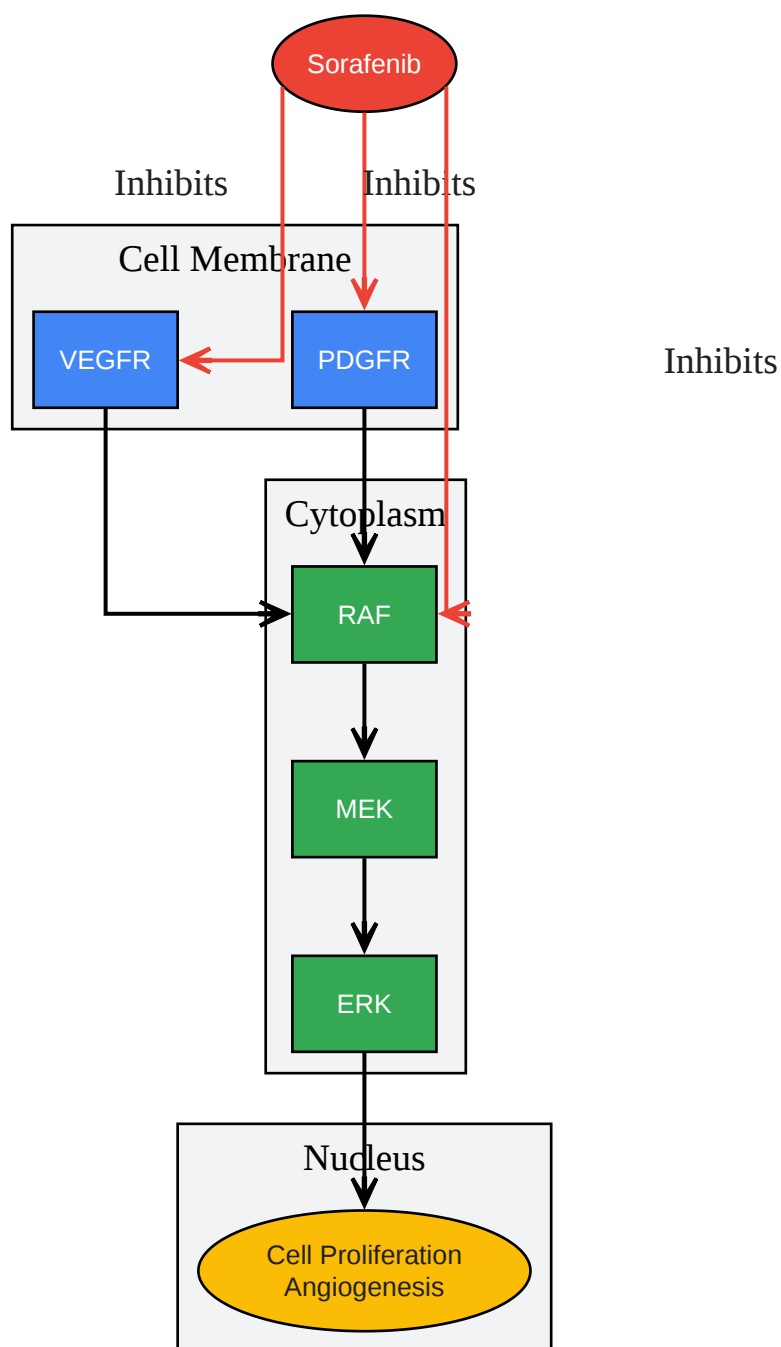
#### Step 3: Urea Formation

The final step involves the formation of the urea linkage to complete the **Sorafenib-d4** molecule.

- Reaction: 4-(4-aminophenoxy-d4)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
- Reagents and Conditions:
  - 4-(4-aminophenoxy-d4)-N-methylpicolinamide
  - 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - The reaction is carried out at 0°C.

## Signaling Pathways Targeted by Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[3][4] The primary pathways inhibited are the RAF/MEK/ERK signaling cascade and the VEGFR/PDGFR signaling pathway.[4]

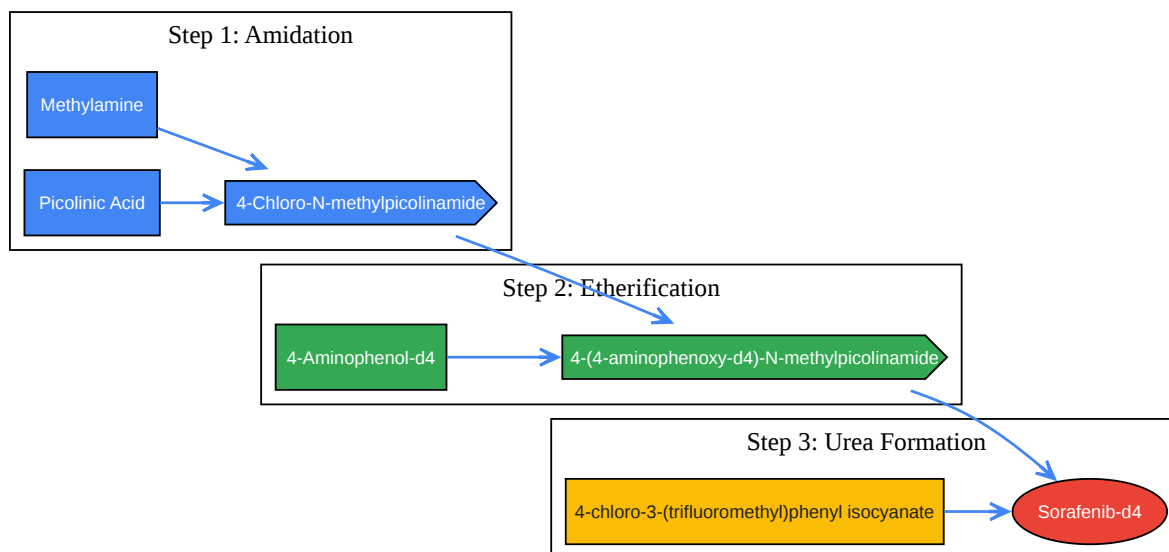


[Click to download full resolution via product page](#)

Caption: Sorafenib's mechanism of action.

## Synthetic Workflow of Sorafenib-d4

The synthesis of **Sorafenib-d4** is a sequential process involving three key transformations. The following diagram illustrates the workflow from starting materials to the final product.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Sorafenib-d4**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Sorafenib-d4: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424595#sorafenib-d4-chemical-properties-and-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)